![molecular formula C16H10Cl2N4O4S B2866350 2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392245-00-0](/img/structure/B2866350.png)
2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,4-dichlorophenoxy) acetic acid (2,4-D)” and “5-Chloro-2-(2,4-dichlorophenoxy)phenol” are chlorinated phenolic compounds . They are found as active ingredients in many personal care and household products . Recent studies suggest that these compounds may alter thyroid hormone homeostasis .
Molecular Structure Analysis
The molecular formula for “2-(2,4-dichlorophenoxy)acetate” is C8H5Cl2O3 . The average mass is 220.030 Da and the monoisotopic mass is 218.962128 Da .Chemical Reactions Analysis
There is a study that discusses the controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets . The study suggests that the volatilities of these herbicides were reduced more than 3-fold compared with those of pure herbicides .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-dichlorophenoxy) acetic acid” include a high thermal stability and chemical stability at room temperature . It is a white solid with a specific smell of chlorobenzene and ester .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Compounds with structural similarities to 2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, thiazolidinone derivatives have shown potent activity against various bacterial and fungal strains, highlighting the potential of these compounds in addressing resistant microbial infections (Kumar et al., 2012).
Antiviral Activity
Research on thiadiazole derivatives has identified compounds with significant inhibitory effects on HIV-1 replication, suggesting potential applications in antiviral therapy. Some derivatives have demonstrated high efficacy at nanomolar concentrations, indicating their promise as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (Zhan et al., 2008).
Antitumor Activity
Several studies have focused on the synthesis and evaluation of thiadiazole and related derivatives for potential antitumor activity. These compounds have been tested against various human tumor cell lines, and some have shown considerable activity, underscoring the potential of these molecules in cancer therapy (Yurttaş et al., 2015).
Anti-inflammatory and Antioxidant Activities
Compounds derived from thiadiazole have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. Some derivatives have displayed both activities, suggesting their dual potential in treating inflammatory diseases and combating oxidative stress (Koppireddi et al., 2013).
Safety and Hazards
These compounds are organic and should be handled with care due to their toxicity and irritability . Contact with skin and eyes may cause irritation or injury . During operation and storage, direct contact should be avoided . Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when using . In case of accidental contact or inhalation, seek medical attention immediately .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O4S/c17-10-4-5-13(12(18)7-10)26-8-14(23)19-16-21-20-15(27-16)9-2-1-3-11(6-9)22(24)25/h1-7H,8H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGZOPNAZRBDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
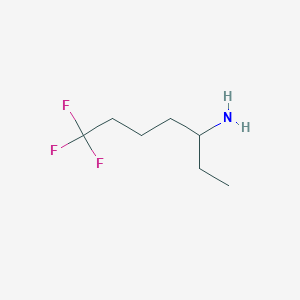
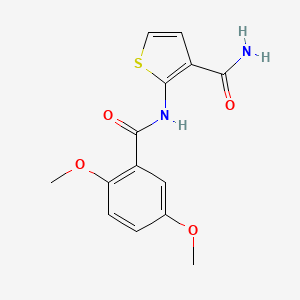
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2866270.png)
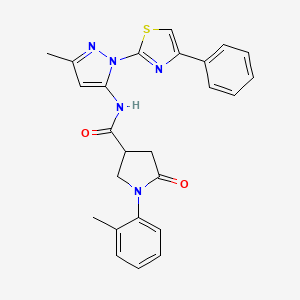
![6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2866274.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2866275.png)
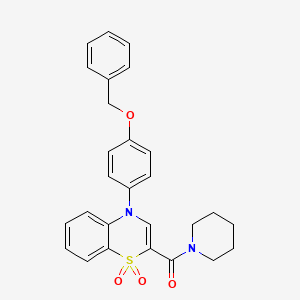
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2866282.png)
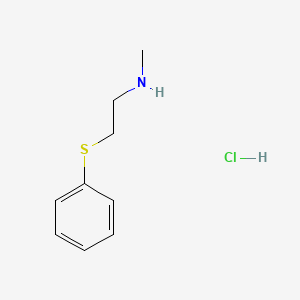
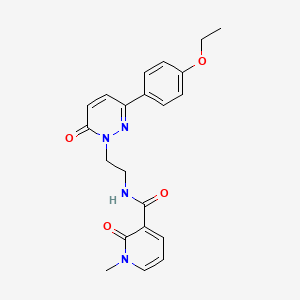
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide](/img/structure/B2866287.png)
![3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2866288.png)
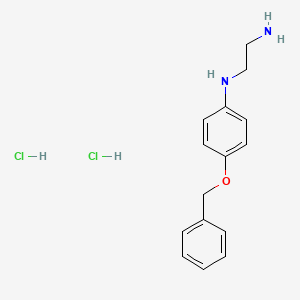
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866290.png)
